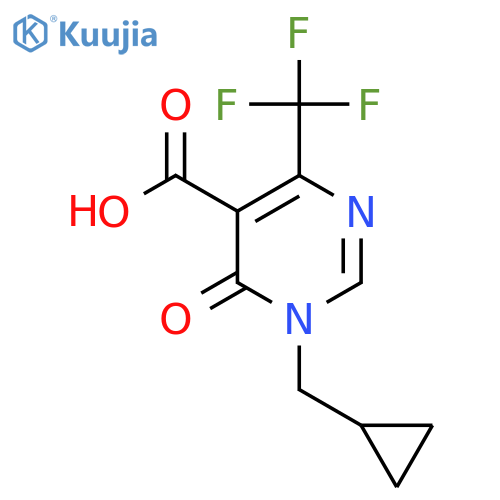Cas no 2137677-51-9 (1-(cyclopropylmethyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylic acid)
1-(シクロプロピルメチル)-6-オキソ-4-(トリフルオロメチル)-1,6-ジヒドロピリミジン-5-カルボン酸は、ピリミジン骨格を有する高純度の有機化合物です。分子内にシクロプロピルメチル基とトリフルオロメチル基という特徴的な官能基を併せ持ち、高い電子求引性と立体障害を呈します。カルボン酸部位はさらなる誘導体化が可能な反応点として機能します。特に医農薬中間体としての応用が期待され、創薬研究において構造多様性を付与する際の有用な構築ブロックとなります。結晶性が良好で取り扱い性に優れ、安定性の面でも優れた特性を示します。

2137677-51-9 structure
商品名:1-(cyclopropylmethyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylic acid
1-(cyclopropylmethyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(cyclopropylmethyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylic acid
- 2137677-51-9
- EN300-1077549
-
- インチ: 1S/C10H9F3N2O3/c11-10(12,13)7-6(9(17)18)8(16)15(4-14-7)3-5-1-2-5/h4-5H,1-3H2,(H,17,18)
- InChIKey: RWNBDSKHXRHBRY-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C(=O)O)C(N(C=N1)CC1CC1)=O)(F)F
計算された属性
- せいみつぶんしりょう: 262.05652664g/mol
- どういたいしつりょう: 262.05652664g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 464
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
1-(cyclopropylmethyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1077549-0.25g |
1-(cyclopropylmethyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylic acid |
2137677-51-9 | 95% | 0.25g |
$723.0 | 2023-10-28 | |
| Enamine | EN300-1077549-0.1g |
1-(cyclopropylmethyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylic acid |
2137677-51-9 | 95% | 0.1g |
$691.0 | 2023-10-28 | |
| Enamine | EN300-1077549-10.0g |
1-(cyclopropylmethyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylic acid |
2137677-51-9 | 10g |
$3376.0 | 2023-06-10 | ||
| Enamine | EN300-1077549-0.05g |
1-(cyclopropylmethyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylic acid |
2137677-51-9 | 95% | 0.05g |
$660.0 | 2023-10-28 | |
| Enamine | EN300-1077549-2.5g |
1-(cyclopropylmethyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylic acid |
2137677-51-9 | 95% | 2.5g |
$1539.0 | 2023-10-28 | |
| Enamine | EN300-1077549-5g |
1-(cyclopropylmethyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylic acid |
2137677-51-9 | 95% | 5g |
$2277.0 | 2023-10-28 | |
| Enamine | EN300-1077549-1g |
1-(cyclopropylmethyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylic acid |
2137677-51-9 | 95% | 1g |
$785.0 | 2023-10-28 | |
| Enamine | EN300-1077549-10g |
1-(cyclopropylmethyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylic acid |
2137677-51-9 | 95% | 10g |
$3376.0 | 2023-10-28 | |
| Enamine | EN300-1077549-0.5g |
1-(cyclopropylmethyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylic acid |
2137677-51-9 | 95% | 0.5g |
$754.0 | 2023-10-28 | |
| Enamine | EN300-1077549-5.0g |
1-(cyclopropylmethyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylic acid |
2137677-51-9 | 5g |
$2277.0 | 2023-06-10 |
1-(cyclopropylmethyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylic acid 関連文献
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
3. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
2137677-51-9 (1-(cyclopropylmethyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylic acid) 関連製品
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量